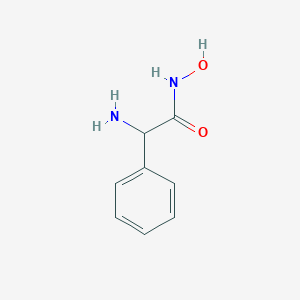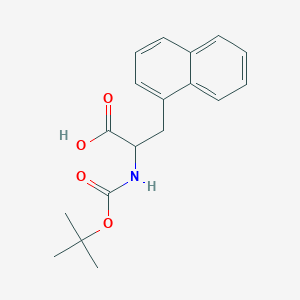
2-アミノ-N-ヒドロキシ-2-フェニルアセトアミド
概要
説明
2-amino-N-hydroxy-2-phenylacetamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of phenylacetamide and contains both an amino group and a hydroxy group attached to the acetamide moiety
科学的研究の応用
2-amino-N-hydroxy-2-phenylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
Target of Action
The primary target of 2-amino-N-hydroxy-2-phenylacetamide is the Slack potassium channels . These channels play a crucial role in controlling the electrical activity of neurons and other excitable cells.
Mode of Action
The compound interacts with its targets through a process known as Ir(iii)-catalyzed direct C–H functionalization . This process involves the use of α-diazo quinones, which assist in the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds .
Biochemical Pathways
The process of ir(iii)-catalyzed direct c–h functionalization suggests that the compound may influence pathways related to the regulation ofpotassium ion flow across cell membranes .
Pharmacokinetics
The compound’s molecular weight of 16618 suggests that it may have favorable bioavailability characteristics.
Result of Action
The result of the compound’s action is the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds . These structures could potentially influence the activity of Slack potassium channels and thereby alter the electrical activity of neurons and other excitable cells .
Action Environment
The action of 2-amino-N-hydroxy-2-phenylacetamide is likely influenced by various environmental factors. For instance, the efficiency of the Ir(iii)-catalyzed direct C–H functionalization process may depend on factors such as temperature, pH, and the presence of other chemical species .
生化学分析
Biochemical Properties
It has been found to be involved in the construction of highly functionalized 2-hydroxy-2’-amino-1,1’-biaryl scaffolds in good to excellent yields
Cellular Effects
The effects of 2-amino-N-hydroxy-2-phenylacetamide on various types of cells and cellular processes are currently being studied. Preliminary research suggests that it may have inhibitory activity against Bcr-Abl and HDAC1, which could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-hydroxy-2-phenylacetamide can be achieved through several methods. One common approach involves the reaction of phenylacetamide with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
- The mixture is heated under reflux for several hours.
- The product is then isolated by filtration and purified by recrystallization.
Phenylacetamide: is dissolved in a suitable solvent such as ethanol.
Hydroxylamine hydrochloride: is added to the solution.
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-hydroxy-2-phenylacetamide may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of nitrophenylacetamide, followed by hydrolysis. This process can be summarized as:
- The resulting aminophenylacetamide is then hydrolyzed under acidic conditions to yield 2-amino-N-hydroxy-2-phenylacetamide.
Nitrophenylacetamide: is subjected to catalytic hydrogenation using a palladium catalyst.
化学反応の分析
Types of Reactions
2-amino-N-hydroxy-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitroso compounds.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of acylated or alkylated derivatives.
類似化合物との比較
Similar Compounds
Phenylacetamide: Lacks the amino and hydroxy groups, making it less reactive.
Hydroxylamine: Contains only the hydroxy group, limiting its range of reactions.
Aminophenylacetamide: Contains only the amino group, affecting its chemical behavior.
Uniqueness
2-amino-N-hydroxy-2-phenylacetamide is unique due to the presence of both amino and hydroxy groups, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable compound in various fields of research.
特性
IUPAC Name |
2-amino-N-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-7(8(11)10-12)6-4-2-1-3-5-6/h1-5,7,12H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRNUSPMADOFNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370685 | |
| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105985-16-8 | |
| Record name | 2-amino-N-hydroxy-2-phenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,6,14-trimethyl-3,7,14,18-tetrazatetracyclo[9.7.0.02,8.012,17]octadeca-1(11),2(8),3,6,9,12(17)-hexaene](/img/structure/B8840.png)









